A Comprehensive Technical Guide to 3a,4,7,7a-Tetrahydroindene (CAS: 3048-65-5) for Research and Development Professionals
A Comprehensive Technical Guide to 3a,4,7,7a-Tetrahydroindene (CAS: 3048-65-5) for Research and Development Professionals
Executive Summary
This technical guide provides an in-depth overview of 3a,4,7,7a-Tetrahydroindene, a versatile bicyclic olefinic hydrocarbon. With the CAS Registry Number 3048-65-5, this compound serves as a valuable intermediate in the synthesis of more complex molecular architectures, including polymers, specialty adhesives, and potentially novel pharmaceutical scaffolds. This document consolidates essential information on its physicochemical properties, synthesis, chemical reactivity, spectroscopic profile, and safety protocols. Designed for researchers, chemists, and drug development professionals, this guide aims to be a comprehensive resource, blending established data with practical insights to support advanced applications and ensure safe handling.
Introduction and Identification
3a,4,7,7a-Tetrahydroindene, also known by its IUPAC name 3a,4,7,7a-tetrahydro-1H-indene and as Bicyclo[4.3.0]nona-3,7-diene, is a cyclic hydrocarbon featuring a fused ring system composed of a cyclopentene and a cyclohexene ring.[1][2] Its structure contains two distinct double bonds, rendering it a reactive and highly useful building block in organic synthesis. The molecule's stereochemistry and reactivity have made it a subject of interest for creating polycyclic compounds through various addition and rearrangement reactions. Its significant U.S. production volumes, estimated between 1 to 20 million pounds annually in recent years, underscore its industrial importance, primarily as a chemical intermediate and a component in adhesives and sealants.[1]
Physicochemical Properties and Specifications
The fundamental properties of 3a,4,7,7a-Tetrahydroindene are summarized below. These data are critical for experimental design, process scale-up, and safety assessments.
Table 1: Chemical Identification and Molecular Profile
| Identifier | Value | Source(s) |
| CAS Number | 3048-65-5 | [1][3][4][5] |
| IUPAC Name | 3a,4,7,7a-tetrahydro-1H-indene | [1][2][5] |
| Synonyms | Bicyclo[4.3.0]nona-3,7-diene, Tetrahydroindene | [2][6][7] |
| Molecular Formula | C₉H₁₂ | [1][3][4] |
| Molecular Weight | 120.19 g/mol | [1][3][4] |
| InChI Key | UFERIGCCDYCZLN-UHFFFAOYSA-N | [2][3][5] |
| Canonical SMILES | C1C=CCC2C1CC=C2 | [1][3] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical State | Liquid | [1][3][8] |
| Appearance | Colorless to pale yellow, clear liquid | [8][9] |
| Boiling Point | 160 °C (at 760 Torr) 76-78 °C (at 50 Torr) | [7][8] |
| Density | 0.93 g/cm³ | [7][8] |
| Flash Point | 38 °C (100.4 °F) | [7][8] |
| Refractive Index | 1.497 | [7] |
| Purity | >98.0% (GC) is commercially available | [8][9] |
Synthesis and Manufacturing
The primary synthetic route to the 3a,4,7,7a-Tetrahydroindene core structure is the Diels-Alder reaction , a powerful [4+2] cycloaddition. The reaction involves a conjugated diene and a dienophile. For 3a,4,7,7a-Tetrahydroindene, this is achieved through the reaction of 1,3-butadiene (acting as the diene) with cyclopentadiene (acting as the dienophile).
The choice of which reactant acts as the diene versus the dienophile is significant. While both are dienes, cyclopentadiene is exceptionally reactive due to its fixed s-cis conformation, a prerequisite for the Diels-Alder reaction.[1][10] 1,3-butadiene, an acyclic diene, must adopt this less stable conformation to react, making it slower.[1] Theoretical studies confirm that while multiple products are possible, the reaction between these two dienes readily forms the desired bicyclo[4.3.0]nonadiene framework.
Caption: Fig. 1: Diels-Alder synthesis of 3a,4,7,7a-Tetrahydroindene.
Exemplary Laboratory Protocol: Diels-Alder Synthesis
This protocol is a representative procedure for a Diels-Alder reaction and should be adapted and optimized for safety and scale.
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer (bp 41 °C) via fractional distillation.[11] Keep the monomer chilled to prevent re-dimerization.
-
Reaction Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer, add the dienophile (cyclopentadiene).
-
Addition of Diene: Add a stoichiometric equivalent of 1,3-butadiene. The reaction is typically performed in a suitable solvent or neat.
-
Reaction Conditions: Seal the vessel and heat the mixture. The reaction is often carried out at elevated temperatures (e.g., 100-180 °C) to achieve a reasonable reaction rate.[12]
-
Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to observe the consumption of reactants and the formation of the product.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove any solvent under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 3a,4,7,7a-Tetrahydroindene.
Chemical Reactivity and Mechanistic Pathways
The chemical behavior of 3a,4,7,7a-Tetrahydroindene is dominated by the two carbon-carbon double bonds. These sites are electron-rich, making them susceptible to electrophilic attack.
Electrophilic Addition
The double bonds can undergo various addition reactions (e.g., halogenation, hydrohalogenation, hydration). The regioselectivity and stereoselectivity of these additions are key considerations for synthetic applications. For instance, bromination with N-Bromosuccinimide can introduce bromine atoms, creating useful intermediates for further functionalization.[10]
Caption: Fig. 2: General mechanism for electrophilic addition.
Sigmatropic Rearrangements
Derivatives of 3a,4,7,7a-Tetrahydroindene can participate in thermally induced sigmatropic shifts, such as the Cope rearrangement.[10] This process involves the reorganization of σ and π electrons and can lead to isomeric structures, providing pathways to thermodynamically more stable products or unique molecular skeletons.
Spectroscopic and Analytical Characterization
Unambiguous identification of 3a,4,7,7a-Tetrahydroindene requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The spectrum would be complex, showing signals for both aliphatic and olefinic protons. The protons on the double bonds would appear in the downfield region (~5.5-6.0 ppm), while the allylic and saturated protons would be found upfield.
-
¹³C NMR: The spectrum would display nine distinct signals, with four in the sp² (olefinic) region and five in the sp³ (aliphatic) region.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the sp² carbons (~3000-3100 cm⁻¹) and sp³ carbons (<3000 cm⁻¹), and the C=C stretching of the double bonds (~1640-1680 cm⁻¹).[1][6]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 120, corresponding to the molecular weight.[13][14] The fragmentation pattern would be characteristic of the bicyclic structure.
-
Gas Chromatography (GC): GC is an excellent method for assessing purity and monitoring reaction progress, often coupled with MS for definitive identification (GC-MS).[2][6]
Applications in Chemical Synthesis and Drug Discovery
Chemical Intermediate
The primary application of 3a,4,7,7a-Tetrahydroindene is as a monomer or intermediate in the chemical industry.[1] Its two reactive sites allow for polymerization or for the construction of more complex polycyclic systems used in the manufacture of resins, specialty polymers, and high-performance adhesives.
Potential in Drug Discovery
While not a widely recognized pharmacophore itself, the rigid bicyclic scaffold of tetrahydroindene is of interest in medicinal chemistry. Such frameworks are valuable for orienting functional groups in three-dimensional space, which can lead to high-affinity binding with biological targets. Indole and its reduced derivatives, such as tetrahydrocarbazoles, are versatile scaffolds found in numerous biologically active compounds. The tetrahydroindene core can be considered a purely hydrocarbon analogue, offering a stable and lipophilic backbone for the development of new chemical entities.
The process of drug discovery often involves using diverse molecular scaffolds to explore chemical space. The functionalization of the tetrahydroindene core through its double bonds could generate libraries of novel compounds for screening against various therapeutic targets, such as enzymes or receptors.
Safety, Handling, and Toxicology
Hazard Identification
3a,4,7,7a-Tetrahydroindene is classified as a hazardous substance. According to the Globally Harmonized System (GHS), its primary hazards are:
-
Causes serious eye irritation (H319).[1] It may also be moderately toxic by ingestion and mildly toxic by skin contact.[3]
Safe Handling and Storage Protocol
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors. Use explosion-proof electrical and lighting equipment.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[3][8]
-
Fire Prevention: Keep away from all sources of ignition, including heat, sparks, open flames, and hot surfaces.[11] Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers during transfer.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[8] Commercial preparations may be stabilized with an inhibitor like BHT (Butylated hydroxytoluene).[8]
-
Spill and First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[3][8]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
3a,4,7,7a-Tetrahydroindene is a foundational chemical with established industrial importance and latent potential in more specialized fields like drug discovery. Its synthesis via the elegant Diels-Alder reaction and the reactivity endowed by its olefinic bonds make it a versatile platform for chemical innovation. A thorough understanding of its properties, reactivity, and safety protocols, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this compound in their work. Future explorations into its use as a rigid scaffold for bioactive molecules could open new avenues in medicinal chemistry.
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